6-(2-Ethoxybenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Description
6-(2-Ethoxybenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Arginine Vasopressin V1A Receptor . This receptor mediates the vasoconstrictive action of arginine vasopressin (AVP), a hormone secreted from the posterior pituitary gland . The receptor is found in vascular smooth muscle, the liver, platelets, and renal mesangial cells .
Mode of Action
The compound acts as a potent antagonist for the V1A receptor . It binds to the receptor, blocking the action of AVP, and thereby inhibiting the vasoconstrictive effect . This results in a decrease in blood pressure and other physiological changes .
Biochemical Pathways
The compound’s action on the V1A receptor affects the vasopressin-regulated water reabsorption pathway. By blocking the action of AVP on the V1A receptor, it can potentially alter the balance of water and electrolytes in the body .
Result of Action
The molecular and cellular effects of the compound’s action would primarily involve a reduction in vasoconstriction, leading to a decrease in blood pressure . This could have potential therapeutic implications for conditions such as hypertension .
Properties
IUPAC Name |
6-(2-ethoxybenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-16-6-4-3-5-14(16)18(23)21-8-7-15-13(11-21)9-12(10-19)17(22)20-15/h3-6,9H,2,7-8,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNPVLCIUVTALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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